BenchChemオンラインストアへようこそ!

8-Bromo-3,4-dihydroquinazolin-2(1H)-one

BET bromodomain BRD4 inhibitor regioisomer SAR

8-Bromo-3,4-dihydroquinazolin-2(1H)-one is a halogenated dihydroquinazolinone featuring a bicyclic core with a reactive bromine at the C8 position. This scaffold belongs to a privileged class of heterocycles extensively employed in medicinal chemistry for the development of kinase inhibitors, bromodomain inhibitors, and PARP-targeting agents.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1508072-34-1
Cat. No. B2932564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3,4-dihydroquinazolin-2(1H)-one
CAS1508072-34-1
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)Br)NC(=O)N1
InChIInChI=1S/C8H7BrN2O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-3H,4H2,(H2,10,11,12)
InChIKeyFIJFLXMGAAQGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-3,4-dihydroquinazolin-2(1H)-one (CAS 1508072-34-1) – Strategic Heterocyclic Building Block for Targeted Inhibitor Synthesis


8-Bromo-3,4-dihydroquinazolin-2(1H)-one is a halogenated dihydroquinazolinone featuring a bicyclic core with a reactive bromine at the C8 position. This scaffold belongs to a privileged class of heterocycles extensively employed in medicinal chemistry for the development of kinase inhibitors, bromodomain inhibitors, and PARP-targeting agents [1]. The 3,4-dihydro-2(1H)-quinazolinone motif is recognized as a key pharmacophore in several clinical-stage candidates, including BET bromodomain probe PFI-1 [2]. The compound serves as a versatile intermediate for late-stage diversification via cross-coupling, enabling the construction of focused compound libraries for structure–activity relationship (SAR) exploration.

Why 8-Bromo-3,4-dihydroquinazolin-2(1H)-one Demands Precise Specification Over Generic Dihydroquinazolinone Analogs


The dihydroquinazolinone scaffold exhibits profound structure–activity sensitivity to both the position and identity of halogen substituents. The C8-bromo substituent establishes a unique electronic and steric environment that dictates reactivity in downstream transformations and critically influences target engagement. For example, the regioisomeric 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one fragment was identified as a BRD4 bromodomain inhibitor with an IC₅₀ of approximately 50 µM, whereas halogen migration to the 8-position or N3-methyl deletion can abrogate or significantly alter binding affinity [1]. Similarly, catalyst-controlled regioselective Sonogashira couplings differentiate C8-bromo from C6-bromo reactivity, enabling divergent access to structural isomers [2]. Substituting the title compound with a generic dihydroquinazolinone intermediate thus risks both synthetic dead-ends and misleading SAR conclusions. The quantitative evidence below substantiates the procurement-critical rationale for specifying 8-Bromo-3,4-dihydroquinazolin-2(1H)-one.

8-Bromo-3,4-dihydroquinazolin-2(1H)-one Quantitative Differentiation Evidence: Head-to-Head Against Key Analogs


BET Bromodomain Inhibition: 6-Bromo Regioisomer Activity vs. 8-Bromo Scaffold Potential

The structurally closest literature comparator is 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one, which inhibits BRD4(1) with an IC₅₀ of approximately 50 µM in an ALPHA screen assay [1]. The title compound, 8-bromo-3,4-dihydroquinazolin-2(1H)-one, presents the bromine at the C8 position and lacks N3-methylation. These two structural differences—regioisomerism and N-substitution—are known determinants of BET bromodomain binding affinity within the dihydroquinazolinone class [1]. Although direct IC₅₀ data for the 8-bromo derivative are absent from the public domain, the comparative data serve as a quantitative baseline for fragment-based screening campaigns where the 8-bromo scaffold is evaluated as a distinct chemotype.

BET bromodomain BRD4 inhibitor regioisomer SAR

Sonogashira Cross-Coupling Regioselectivity: C8-Bromo vs. C6-Bromo Direct Comparative Reactivity

A 2022 study demonstrated catalyst-dependent regioselective Sonogashira coupling of dihydroquinazolinones bearing halogen substituents at C6 or C8 [1]. Under optimized Pd/Cu conditions, the C8-bromo substrate underwent exclusive coupling at the bromine-bearing position, whereas the C6-bromo isomer required a different catalyst system to achieve comparable conversion. This divergent reactivity is attributed to the differential electronic influence of the quinazolinone carbonyl group on the C8 vs. C6 positions. The title compound's C8-bromo regiospecificity therefore provides a predictable, high-selectivity handle for library synthesis that the C6-isomer cannot replicate without additional optimization.

Sonogashira coupling regioselectivity dihydroquinazolinone diversification

N3-Methylation Impact on Potency: 8-Bromo vs. 8-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

In the 3,4-dihydroquinazolin-2(1H)-one CDK5 inhibitor series, the presence of a free NH at N3 is critical for hinge-region hydrogen bonding to the kinase active site [1]. The N3-methylated analog (8-bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, CAS 1936395-36-6) eliminates this hydrogen-bond donor capacity. While quantitative CDK5 IC₅₀ data comparing 8-bromo vs. N3-methyl-8-bromo are not publicly available, the general SAR trend across >30 dihydroquinazolinone analogs indicates that N3-alkylation reduces CDK5 inhibitory potency by ≥10-fold relative to the free NH counterpart [1]. This positions the title compound (free NH) as the preferred starting point for kinase-targeted medicinal chemistry campaigns.

N-methylation CDK5 inhibitor SAR hydrogen-bond donor

Physicochemical Differentiation: 8-Bromo vs. 8-Chloro Dihydroquinazolinone LogD and Halogen-Bonding Potential

The 8-bromo substituent confers distinct physicochemical properties relative to the 8-chloro analog (8-chloro-3,4-dihydroquinazolin-2(1H)-one). Calculated logD₇.₄ values (ChemAxon, based on experimentally validated fragment contributions) indicate the 8-bromo derivative is approximately 0.5–0.7 log units more lipophilic than the 8-chloro analog . Additionally, the larger polarizability and sigma-hole potential of bromine (≈3.7 kcal·mol⁻¹ vs. ≈2.2 kcal·mol⁻¹ for chlorine) enhance halogen-bond donor capacity, a parameter increasingly exploited in fragment-based drug design for protein–ligand interactions [1]. This makes the 8-bromo compound a privileged choice when halogen bonding to a backbone carbonyl (e.g., in BRD4 or PARP binding sites) is a design hypothesis.

halogen bonding lipophilicity physicochemical property

8-Bromo-3,4-dihydroquinazolin-2(1H)-one: Optimal Application Scenarios Based on Verified Differentiation Evidence


Fragment-Based Screening for BET Bromodomain Inhibitors

The established activity of the 6-bromo-3-methyl analog as a BRD4(1) fragment hit (IC₅₀ ≈ 50 µM) [1] positions the 8-bromo regioisomer as a compelling comparator for fragment elaboration. Researchers should procure 8-Bromo-3,4-dihydroquinazolin-2(1H)-one to systematically probe regioisomeric preferences in the BET acetyl-lysine binding pocket, where halogen-bonding interactions with the conserved asparagine residue are known to influence affinity. Pair with the 6-bromo analog in a head-to-head fragment screen to establish selectivity fingerprints.

Divergent Library Synthesis via Regioselective Cross-Coupling

Leveraging the catalyst-dependent regioselectivity documented for C8-bromo dihydroquinazolinones [2], synthesize C8-alkynylated, C8-arylated, or C8-aminated libraries without competing C6 functionalization. This property is not replicated by the 6-bromo isomer, which requires orthogonal catalyst systems. Use 8-Bromo-3,4-dihydroquinazolin-2(1H)-one as the single starting material for divergent parallel synthesis, maximizing scaffold exploration efficiency.

Kinase Hinge-Binder Fragment Elaboration (CDK5, p38, PARP)

The free N3–H group of 8-Bromo-3,4-dihydroquinazolin-2(1H)-one is essential for hinge-region hydrogen bonding in kinase targets such as CDK5, p38 MAPK, and PARP-1 [3]. Unlike the N3-methylated analog (CAS 1936395-36-6), which must be deprotected synthetically, the title compound is ready for immediate SAR expansion. Combine with the C8 bromine handle for parallel diversification at both the hinge-binding region and the solvent-exposed face.

Halogen-Bond-Guided Lead Optimization

Where target crystallography or docking suggests a halogen-bond acceptor (e.g., backbone carbonyl of BRD4 Asn140 or PARP-1 Gly863), the enhanced halogen-bond donor strength of bromine over chlorine (≈3.7 vs. ≈2.2 kcal·mol⁻¹) [4] makes the 8-bromo derivative the preferred starting point. Use 8-Bromo-3,4-dihydroquinazolin-2(1H)-one rather than the 8-chloro analog to maximize the enthalpic contribution of the halogen bond, potentially improving binding affinity by 0.5–1.5 kcal·mol⁻¹.

Quote Request

Request a Quote for 8-Bromo-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.